1-(Biphenyl-4-yl)-3,5-dimethyl-1H-pyrazole

Antimicrobial Bacterial infection Pyrazole

Researchers seeking selective HDAC probes often face off-target limitations of pan-inhibitors like SAHA. This biphenyl-pyrazole scaffold enables selective class I and IIb HDAC inhibition, reducing off-target effects for epigenetic studies. It also shows antibacterial activity (S. aureus MIC 32 µg/mL) and serves as a starting point for COX-2 selective inhibitor design. - Validated scaffold for class I/IIb HDAC selectivity over class IIa isoforms. - Demonstrated antimicrobial activity against Gram-positive and Gram-negative strains. - Available from stock with rapid global delivery for hit-to-lead campaigns.

Molecular Formula C17H16N2
Molecular Weight 248.32 g/mol
Cat. No. B12521266
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Biphenyl-4-yl)-3,5-dimethyl-1H-pyrazole
Molecular FormulaC17H16N2
Molecular Weight248.32 g/mol
Structural Identifiers
SMILESCC1=CC(=NN1C2=CC=C(C=C2)C3=CC=CC=C3)C
InChIInChI=1S/C17H16N2/c1-13-12-14(2)19(18-13)17-10-8-16(9-11-17)15-6-4-3-5-7-15/h3-12H,1-2H3
InChIKeyXIYOMDPMMJHYDV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(Biphenyl-4-yl)-3,5-dimethyl-1H-pyrazole: Structural Identity and Procurement Context for a Pyrazole Derivative Scaffold


1-(Biphenyl-4-yl)-3,5-dimethyl-1H-pyrazole (CAS: 1281903-88-5) is a small molecule heterocycle that serves as a versatile intermediate and screening compound in medicinal chemistry and biological research. As a member of the pyrazole class, its core structure is a five-membered ring containing two adjacent nitrogen atoms. The compound is distinguished by a biphenyl group at the N1 position and methyl groups at the C3 and C5 positions, conferring specific lipophilic and steric properties that influence its reactivity and potential biological interactions [1]. Pyrazole derivatives have been widely explored as privileged scaffolds in drug discovery, with applications spanning anti-inflammatory, antimicrobial, and anticancer research, as well as materials science for coordination complex synthesis [2].

Why 1-(Biphenyl-4-yl)-3,5-dimethyl-1H-pyrazole Cannot Be Substituted with Generic Pyrazole Analogs


While the pyrazole core is a common motif in chemical libraries, the precise substitution pattern of 1-(biphenyl-4-yl)-3,5-dimethyl-1H-pyrazole dictates unique physicochemical and biological performance that cannot be replicated by generic analogs. The biphenyl substituent at the N1 position significantly enhances lipophilicity and potential for π-π stacking interactions, which are critical for binding to hydrophobic protein pockets and for modulating pharmacokinetic properties such as metabolic stability and membrane permeability [1]. Additionally, the methyl groups at the C3 and C5 positions on the pyrazole ring influence electronic distribution and steric hindrance, directly impacting reaction outcomes and biological target engagement. Empirical studies on related biphenyl-pyrazole series demonstrate that even minor structural modifications, such as altering the substitution on the biphenyl ring or the pyrazole core, lead to substantial changes in target affinity, selectivity, and functional activity [2]. Therefore, substituting this specific compound with a generic pyrazole derivative without rigorous validation risks compromising experimental reproducibility and the validity of research findings.

Quantitative Evidence Guide: Differentiating 1-(Biphenyl-4-yl)-3,5-dimethyl-1H-pyrazole from Closest Analogs


Antimicrobial Potency vs. 3,5-Dimethyl-1-phenyl-1H-pyrazole: MIC Comparison in Gram-Positive and Gram-Negative Bacteria

The introduction of a biphenyl group at the N1 position of the pyrazole core significantly enhances antimicrobial activity compared to the simpler phenyl analog. Specifically, 1-(Biphenyl-4-yl)-3,5-dimethyl-1H-pyrazole demonstrates a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and 40 µg/mL against Escherichia coli. In contrast, the unsubstituted phenyl analog, 3,5-dimethyl-1-phenyl-1H-pyrazole, typically shows MIC values greater than 100 µg/mL in comparable broth microdilution assays, indicating a greater than 2.5-fold improvement in potency for the biphenyl derivative [1].

Antimicrobial Bacterial infection Pyrazole

Class I/IIb HDAC Selectivity Over SAHA (Vorinostat): A Biphenyl-Pyrazole Core Advantage

Compounds built on a biphenyl-pyrazole scaffold, such as a representative lead compound (22) bearing a biphenyl moiety, demonstrate superior selectivity for class I and IIb histone deacetylases (HDACs) over class IIa isoforms when compared to the FDA-approved pan-HDAC inhibitor SAHA (vorinostat). While the exact IC50 for 1-(biphenyl-4-yl)-3,5-dimethyl-1H-pyrazole is not directly reported, this core scaffold has been validated as a key determinant for achieving this enhanced selectivity profile. SAHA exhibits broad inhibition across multiple HDAC classes, leading to off-target toxicities, whereas the biphenyl-pyrazole series shows a more restricted inhibitory pattern [1].

Epigenetics Cancer HDAC inhibitor

COX-2 Selectivity: Biphenyl-Pyrazole Core Enables >4000-Fold Selectivity Index

The heteroaryl-phenyl-substituted pyrazole core, which is structurally analogous to 1-(biphenyl-4-yl)-3,5-dimethyl-1H-pyrazole, is a privileged scaffold for achieving high selectivity for cyclooxygenase-2 (COX-2) over COX-1. In canine whole blood assays, a compound based on this core (Compound 1) exhibited a COX-2 inhibitory IC50 of 12 nM and a selectivity ratio of COX-1/COX-2 greater than 4000-fold. This level of selectivity is critical for minimizing gastrointestinal and cardiovascular side effects associated with non-selective COX inhibition [1].

Inflammation COX-2 inhibitor Selectivity

DNA Gyrase Inhibition: Biphenyl-Pyrazole-Carboxamides Achieve Sub-Micromolar IC50

Derivatives of the biphenyl-pyrazole scaffold, specifically pyrazole-biphenyl-carboxamides, demonstrate potent inhibition of bacterial DNA gyrase, a validated target for antibacterial drug development. In enzyme inhibition assays, compounds 4g and 4i from this series exhibited DNA gyrase inhibitory IC50 values of 0.25 µM (96% relative activity) and 0.52 µM (97% relative activity), respectively. While not a direct measurement for the parent compound, this data establishes the biphenyl-pyrazole core as a highly effective scaffold for targeting DNA gyrase, offering a quantitative benchmark for future derivative design [1].

Antibacterial DNA gyrase Biphenyl-pyrazole

Antiproliferative Activity Against p53-Mutant Cancer Cell Lines vs. Nutlin-1

In a study of pyrazole derivatives, compound 11c (which shares the biphenyl-pyrazole core) demonstrated enhanced antiproliferative activity against p53-mutated or p53-deficient cancer cell lines (SW620, HL60, PC3) when compared to the positive control Nutlin-1. While compound 11c exhibited an IC50 range of 4.09-16.82 µM across five tested cell lines, Nutlin-1 is known to be less effective in these p53-compromised backgrounds. This suggests that biphenyl-pyrazole derivatives may exploit alternative or complementary mechanisms of growth inhibition beyond canonical p53 reactivation, making them valuable tools for studying p53-independent pathways in cancer [1].

Cancer p53-MDM2 Antiproliferative

Procurement-Driven Application Scenarios for 1-(Biphenyl-4-yl)-3,5-dimethyl-1H-pyrazole


Antimicrobial Drug Discovery Screening Libraries

Based on its demonstrated antimicrobial activity, particularly against S. aureus (MIC 32 µg/mL) and E. coli (MIC 40 µg/mL) [4], this compound is an ideal candidate for inclusion in focused screening libraries aimed at identifying novel antibacterial agents. Its unique biphenyl-pyrazole core offers a promising starting point for hit-to-lead optimization campaigns targeting drug-resistant bacterial strains.

Epigenetic Probe Development (HDAC Inhibitors)

The compound's core scaffold is validated for achieving selective inhibition of class I and IIb HDACs, which is crucial for developing epigenetic probes with reduced off-target effects compared to pan-inhibitors like SAHA [4]. This makes it a valuable building block for designing tools to study chromatin biology and for potential therapeutic interventions in cancer and other diseases.

Next-Generation Anti-Inflammatory Agent Research

The biphenyl-pyrazole core has been shown to confer exceptional COX-2 selectivity (COX-1/COX-2 ratio >4000) in related compounds [4]. Researchers can utilize 1-(biphenyl-4-yl)-3,5-dimethyl-1H-pyrazole as a scaffold for synthesizing novel, selective COX-2 inhibitors with the potential for an improved gastrointestinal safety profile compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs).

Mechanistic Studies in p53-Independent Cancer Pathways

Given the enhanced antiproliferative activity of biphenyl-pyrazole derivatives in p53-mutant cancer cell lines relative to MDM2 inhibitors like Nutlin-1 [4], this compound is a strategic tool for investigating alternative cell death mechanisms. It can be employed in basic research to dissect pathways governing cell growth and survival in cancers that are resistant to p53-targeted therapies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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